molecular formula C10H7IN4OS B4365354 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole

Cat. No.: B4365354
M. Wt: 358.16 g/mol
InChI Key: PQNNKHMHYAWAFM-UHFFFAOYSA-N
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Description

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both pyrazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. Common synthetic routes might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of acyl hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole rings, which can be facilitated by various coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as organolithium or Grignard reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom might yield various substituted pyrazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
  • 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole

Uniqueness

The presence of the iodine atom in 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole might confer unique reactivity and biological activity compared to its chloro and bromo analogs.

Properties

IUPAC Name

2-(4-iodo-1-methylpyrazol-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN4OS/c1-15-5-6(11)8(14-15)10-13-12-9(16-10)7-3-2-4-17-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNNKHMHYAWAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NN=C(O2)C3=CC=CS3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 2
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 3
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 4
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-5-(2-thienyl)-1,3,4-oxadiazole

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